Oxolucidine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H49N3O2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
1-[(4aS,5R,7S,8aR)-5-[[(1R,2S,5S,9S,11R,13S,17R)-2-hydroxy-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C30H49N3O2/c1-18-11-22-15-29-30(35,23-16-26(22)27(12-18)32(4)17-23)8-7-24(31-29)14-21-10-19(2)13-28-25(21)6-5-9-33(28)20(3)34/h18-19,21-28,35H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,30+/m1/s1 |
InChI Key |
QRIZONDFXOOWTA-MREYPERPSA-N |
SMILES |
CC1CC2CC3=NC(CCC3(C4CC2C(C1)N(C4)C)O)CC5CC(CC6C5CCCN6C(=O)C)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=N[C@@H](CC[C@@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)O)C[C@H]5C[C@@H](C[C@@H]6[C@H]5CCCN6C(=O)C)C |
Canonical SMILES |
CC1CC2CC3=NC(CCC3(C4CC2C(C1)N(C4)C)O)CC5CC(CC6C5CCCN6C(=O)C)C |
Synonyms |
oxolucidine B serratanine B |
Origin of Product |
United States |
Isolation and Purification Methodologies
Extraction from Botanical Sources
Oxolucidine B has been identified in various species within the Lycopodiaceae family. These include Lycopodium lucidulum, Huperzia herteriana, and Huperzia lucidula nih.gov. Other related Lycopodiaceae species, such as Lycopodium clavatum, Lycopodium annotinum, and Huperzia selago, are known sources of lucidine B derivatives, which include this compound mdpi.comnih.govresearchgate.net.
A common method for obtaining the initial crude extract from these plant materials is pressurized liquid extraction (PLE), often utilizing methanol (B129727) nih.govresearchgate.net. This technique is favored for its efficiency in extracting a broad spectrum of compounds, including alkaloids, under optimized pressure and temperature conditions nih.govresearchgate.net. The resulting methanolic extracts serve as the starting material for subsequent purification steps.
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Notes |
| Lycopodium lucidulum | Lycopodiaceae | This compound reported as a dominant compound. |
| Huperzia herteriana | Lycopodiaceae | This compound reported. |
| Huperzia lucidula | Lycopodiaceae | This compound reported. |
| Lycopodium clavatum | Lycopodiaceae | Source of lucidine B derivatives, including this compound. |
| Lycopodium annotinum | Lycopodiaceae | Source of lucidine B derivatives, including this compound. |
| Huperzia selago | Lycopodiaceae | Source of lucidine B derivatives, including this compound. |
Chromatographic Separation Techniques in Alkaloid Fractionation
Following the initial extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to isolate this compound from other co-extracted compounds. These methods exploit differences in polarity, size, and affinity to achieve separation.
Liquid chromatography (LC) encompasses a range of powerful separation techniques. High-Performance Liquid Chromatography (HPLC) and Vacuum Liquid Chromatography (VLC) are frequently employed in alkaloid research.
Vacuum Liquid Chromatography (VLC): VLC has been described as an innovative and effective method for the pre-purification and fractionation of Lycopodiaceae alkaloids nih.govresearchgate.net. This technique utilizes a vacuum to accelerate the flow of the mobile phase through the stationary phase packed in a column. Various sorbent systems have been employed, including combinations of aluminum oxide (Al₂O₃) and silica (B1680970) gel in different volume ratios (e.g., 1:3 and 3:1), as well as silanized silica gel mdpi.comresearchgate.net. Gradient elution with mobile phase systems of varying polarities is typically used to achieve fractionation mdpi.comnih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical identification and preparative purification of compounds. In the context of alkaloid isolation, HPLC, particularly reversed-phase HPLC (RP-HPLC), can separate compounds based on their hydrophobicity ox.ac.ukthermofisher.com. While specific RP-HPLC conditions for this compound are not detailed in the provided snippets, HPLC coupled with mass spectrometry (LC-MS) is a reliable tool for the efficient determination and identification of isolated compounds due to its high sensitivity and mass accuracy mdpi.comnih.gov.
Beyond VLC and HPLC, traditional column chromatography techniques using stationary phases like silica gel and Sephadex LH-20 are fundamental in alkaloid purification.
Silica Gel Column Chromatography: Silica gel is a widely used polar stationary phase for column chromatography uvic.calibretexts.org. It separates compounds based on their differential adsorption, with more polar compounds being retained longer. Elution is typically performed using solvent mixtures, often with gradients of increasing polarity. For instance, petroleum ether: ethyl acetate (B1210297) (PE:EA) mixtures in various ratios (e.g., 6:1, 8:1) have been used for purifying intermediate compounds rsc.org. Silanized silica gel, a modified form, has also been utilized, with specific solvent systems designed to improve separation and reduce peak tailing by ionizing compounds mdpi.com.
Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a cross-linked dextran (B179266) matrix that can be used for the separation of natural products, including alkaloids cytivalifesciences.comsigmaaldrich.comnih.gov. It is known for its ability to swell in both water and organic solvents, and depending on the solvent system employed, it can function as a size exclusion or an affinity chromatography medium cytivalifesciences.comresearchgate.net. This versatility allows for the fractionation of complex mixtures. Traditional methods often involve multistep column chromatography procedures using Sephadex LH-20, aluminum oxide, and silica gel, although these can be time-consuming mdpi.comnih.gov. Elution with organic solvents like methanol or dimethylformamide-water mixtures is common cytivalifesciences.comsigmaaldrich.comnih.gov.
Table 2: Chromatographic Techniques Employed in the Isolation and Purification of this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose / Observation |
| Vacuum Liquid Chromatography (VLC) | Al₂O₃ and silica gel (1:3 ratio) | Gradient of solvent systems with different polarities | Pre-purification and fractionation of Lycopodiaceae alkaloids. |
| Vacuum Liquid Chromatography (VLC) | Al₂O₃ and silica gel (3:1 ratio) | Gradient of solvent systems with different polarities | Pre-purification and fractionation of Lycopodiaceae alkaloids. |
| Vacuum Liquid Chromatography (VLC) | Silanized silica gel | Gradient of solvent systems with different polarities | Pre-purification and fractionation of Lycopodiaceae alkaloids. |
| Column Chromatography | Silica gel | Petroleum ether: Ethyl acetate (PE:EA) 6:1 | Purification of intermediate compounds. |
| Column Chromatography | Silica gel | Petroleum ether: Ethyl acetate (PE:EA) 8:1 | Purification of intermediate compounds. |
| Column Chromatography | Silanized silica gel | Solvent system with added tartaric acid (e.g., 60% methanol, 85% methanol, pure methanol) | Improved separation by ionizing compounds to prevent binding to the stationary phase. |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Organic solvents (e.g., methanol, DMF-water) | Fractionation of natural products, including alkaloids; separation based on size exclusion or affinity. |
| High-Performance Liquid Chromatography (HPLC) | C18 column (RP-HPLC) | Acetonitrile (B52724) in triethylammonium (B8662869) bicarbonate buffer | Purification based on hydrophobicity; general application for oligonucleotide purification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Various columns | Various solvent systems | Identification of isolated compounds; high sensitivity and mass accuracy for determining unknown compounds. |
Structural Elucidation and Stereochemical Determination
Spectroscopic Techniques for Comprehensive Structure Determination
The initial step in elucidating the structure of a novel compound like Oxolucidine B involves a suite of spectroscopic methods to piece together its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a complex alkaloid, a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.
¹H NMR: Would reveal the number of different proton environments and their neighboring protons through spin-spin coupling.
¹³C NMR: Would indicate the number of unique carbon atoms and provide information about their chemical environment (e.g., alkyl, alkene, carbonyl).
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This data allows for the assembly of molecular fragments into a complete structure.
For the closely related alkaloid lucidine B, full analysis of 2D NMR spectra of its derivative, tetrahydrodeoxylucidine B, was instrumental in establishing its complete structure and stereochemistry. nih.govresearchgate.net A similar detailed analysis would be required for this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of this compound, allowing for the determination of its molecular formula.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides information about the different structural components and how they are connected. For alkaloids, characteristic losses can indicate specific ring systems or side chains.
X-ray Crystallographic Analysis for Absolute Configuration and Stereochemistry
While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including the absolute configuration. This technique requires the compound to be crystallized. A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate the positions of all atoms in the molecule. nih.gov
For related compounds like oxolucidine A, a derivative was prepared to facilitate the growth of suitable crystals for X-ray analysis, which ultimately established the complete stereostructure. nih.govresearchgate.net A similar approach would likely be necessary to confirm the absolute stereochemistry of this compound.
Chemical Derivatization for Enhanced Structural Analysis
Chemical derivatization can be employed for several purposes in structural elucidation. It can be used to introduce a heavy atom (like bromine) to facilitate X-ray crystallographic analysis, as was done for a derivative of lucidine B. researchgate.net Derivatization can also be used to alter the compound's volatility or ionization efficiency for mass spectrometry or to create specific structural modifications that can help confirm connectivities through subsequent NMR analysis. For instance, the reduction of a ketone to an alcohol, followed by spectroscopic analysis, can confirm the presence and environment of the original carbonyl group.
Without access to the primary research that first isolated and characterized this compound, specific data tables and detailed findings remain unavailable. The elucidation of its precise structure would follow the established and rigorous path laid out by the analysis of its fellow Lycopodium alkaloids.
Biosynthesis and Biogenetic Hypotheses
Proposed Biogenetic Pathways of Lycopodium Alkaloids
The biosynthesis of Lycopodium alkaloids is generally understood to commence with amino acids, primarily L-lysine. The initial steps involve the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by Lysine (B10760008) Decarboxylase (LDC) nih.govnih.govrsc.org. Cadaverine is then oxidatively deaminated, typically by a Copper Amine Oxidase (CAO) or Primary Amine Oxidase (PAO), yielding 1-piperideine (B1218934) nih.govnih.gov.
This cyclic imine, 1-piperideine, is a crucial building block. It is proposed to react with oxoglutaric acid, which is derived from malonyl-CoA, leading to the formation of pelletierine (B1199966) nih.govrsc.org. Pelletierine, or derivatives thereof, are thought to be key intermediates that undergo further cyclization and condensation reactions. These processes, potentially involving enzymes like PIKS (Polyketide Synthase), lead to the formation of the fundamental tetracyclic lycodane skeleton nih.govjst.go.jp. Subsequent modifications, including cyclizations, rearrangements, and oxidations, catalyzed by various enzymes, including Cytochrome P450s (CYPs), diversify the lycodane skeleton into the four main structural classes of Lycopodium alkaloids: lycopodine (B1235814), lycodine (B1675731), fawcettimine, and miscellaneous types nih.govpsu.eduresearchgate.netrsc.org.
Table 1: Key Precursors and Intermediates in Lycopodium Alkaloid Biosynthesis
| Precursor/Intermediate | Biosynthetic Origin | Key Enzyme(s) Involved |
| L-Lysine | Amino acid | - |
| Cadaverine | Decarboxylation of L-Lysine | Lysine Decarboxylase (LDC) |
| 1-Piperideine | Oxidative deamination of Cadaverine | Copper Amine Oxidase (CAO) / Primary Amine Oxidase (PAO) |
| Oxoglutaric Acid | Derived from Malonyl-CoA | - |
| Pelletierine | Condensation of 1-Piperideine and Oxoglutaric Acid | PIKS (Polyketide Synthase) |
| Lycodane Skeleton | Cyclization/Condensation of intermediates | Multiple enzymatic steps |
Biogenetic Relationship to Lucidine B and Related Alkaloids
Oxolucidine B (C₃₀H₄₉N₃O₂) is structurally closely related to Lucidine B (C₃₀H₄₉N₃O) nih.govebi.ac.uknih.gov. Specifically, this compound is defined as Lucidine B with a hydroxyl group substituted at the 4a position of its dodecahydrobenzo psu.edunih.govcyclohepta[1,2-b]pyridinyl moiety nih.govebi.ac.uk. Lucidine B itself is a decahydroquinoline (B1201275) alkaloid and belongs to a distinct class of Lycopodium alkaloids characterized by a C₃₀N₃ skeleton, which differs from the more common C₁₆N₂ skeletons found in alkaloids like lycopodine or huperzine A psu.educdnsciencepub.com.
These C₃₀N₃ alkaloids, including Lucidine B, Oxolucidine A, Lucidine A, and lucidulinone, have been isolated from species such as Lycopodium lucidulum cdnsciencepub.comcdnsciencepub.com. It is hypothesized that these larger alkaloids may arise from the coupling of additional units, such as pelletierine derivatives and a C₃ unit, to a more common precursor like phlegmarine (B1213893), which is representative of the lycodine class psu.edu. This suggests a divergence from the main Lycopodium alkaloid biosynthetic pathways, potentially involving more complex condensation or addition reactions to build the extended carbon framework. The presence of a seven-membered ring substructure in a unique subset of Lycopodium alkaloids, including those related to Lucidine B, hints at a common biosynthetic precursor and potentially shared enzymatic machinery for constructing these complex architectures researchgate.net.
Natural Transformation Processes (e.g., Oxidative Formation)
Specific natural transformation processes, particularly oxidation, are implicated in the interconversion of some Lycopodium alkaloids. It has been reported that this compound can be formed from Lucidine B through aerial oxidation cdnsciencepub.commdma.ch. This suggests that post-isolation or during the plant's metabolic processes, Lucidine B may undergo hydroxylation, possibly mediated by oxidative enzymes or even non-enzymatic atmospheric oxygen, to yield this compound. This indicates that this compound might be a derivative or metabolite of Lucidine B, formed through a natural oxidative modification.
Table 2: Enzymes Involved in Lycopodium Alkaloid Biosynthesis
| Enzyme Name | Role in Biosynthesis |
| Lysine Decarboxylase (LDC) | Catalyzes the decarboxylation of L-lysine to cadaverine, the initial step in the pathway. |
| Copper Amine Oxidase (CAO) / Primary Amine Oxidase (PAO) | Catalyzes the oxidative deamination of cadaverine to form 1-piperideine. |
| PIKS (Polyketide Synthase) | Proposed to catalyze the condensation of ketide intermediates with 1-piperideine, contributing to the formation of the Lycopodium alkaloid skeleton. |
| Cytochrome P450 (CYPs) | Involved in various oxidative modifications, hydroxylations, and other functionalizations of alkaloid intermediates and skeletons, leading to structural diversity. |
| Malonyl-CoA Decarboxylase | Involved in the production of oxoglutaric acid, a precursor that condenses with 1-piperideine. |
Compound List:
this compound
Lucidine B
L-Lysine
Cadaverine
1-Piperideine
Oxoglutaric acid
Malonyl-CoA
Pelletierine
Lycodane
Phlegmarine
Lucidine A
Oxolucidine A
Lucidulinone
Huperzine A (HupA)
Huperzine B (HupB)
Huperzine C (HupC)
Chemical Synthesis and Synthetic Approaches to the Oxolucidine B Skeleton
Strategic Considerations in Total Synthesis of Lycopodium Alkaloids
The total synthesis of Lycopodium alkaloids is a field rich with strategic innovation, driven by the structural complexity and potential biological activity of these molecules. researchgate.net A primary consideration is the development of a synthetic plan that can efficiently assemble the characteristic polyfused-bridged skeletons. researchgate.net Many members of this family, which are divided into four main classes (lycodine, lycopodine (B1235814), fawcettimine, and miscellaneous), are explored for the treatment of Alzheimer's and other neurodegenerative diseases due to their potent inhibitory activity against acetylcholinesterase. nih.gov
Key strategic considerations include:
Biogenetically Inspired Synthesis : A powerful approach involves mimicking the proposed biosynthetic pathways of these alkaloids. nih.gov Nature assembles these complex structures from simpler precursors like L-lysine, which forms cadaverine (B124047) and subsequently 1-piperideine (B1218934). nih.gov Synthetic chemists draw inspiration from these pathways to design cascade reactions that can rapidly build molecular complexity from relatively simple starting materials. This "biomimetic" approach can lead to highly efficient and elegant syntheses.
Stereochemical Control : The Lycopodium alkaloids possess numerous stereocenters. A critical challenge is to control the relative and absolute stereochemistry throughout the synthesis. This is often achieved through the use of chiral starting materials, asymmetric catalysis, or substrate-controlled reactions where the existing stereochemistry of an intermediate directs the stereochemical outcome of subsequent transformations.
Ring Construction Strategy : The core of any synthesis is the strategy for constructing the multiple rings of the alkaloid skeleton. Chemists have employed a wide array of cyclization reactions, including intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed annulations, to forge the intricate ring systems. The choice of strategy depends on the specific ring system being targeted within the diverse Lycopodium family.
The table below summarizes some of the key alkaloids in the Lycopodium family and the primary synthetic strategies that have been employed for their construction.
| Alkaloid Family | Representative Member | Key Synthetic Strategy Employed |
| Lycopodine | Lycopodine | Intramolecular Diels-Alder, Biomimetic Cascade |
| Lycodine (B1675731) | Huperzine A | Biomimetic Dimerization, Radical Cyclization |
| Fawcettimine | Fawcettimine | Transannular Mannich Reaction, Ring-Closing Metathesis |
| Magellanine (B1213760) | Magellanine | α-carbonyl radical cyclization, [2+2] photoinduced cycloaddition |
Key Synthetic Methodologies Applicable to Complex Polycyclic Alkaloid Scaffolds
The construction of the densely functionalized, polycyclic skeletons found in Oxolucidine B and its relatives relies on a toolbox of advanced synthetic methodologies. These reactions are designed to form carbon-carbon and carbon-nitrogen bonds with high efficiency and stereocontrol, enabling the assembly of the complex core structures.
Cycloaddition Reactions : Reactions like the Diels-Alder and [2+2] cycloadditions are powerful tools for rapidly forming six- and four-membered rings, respectively. Intramolecular versions of these reactions are particularly effective for creating bridged ring systems characteristic of many Lycopodium alkaloids. For instance, an intramolecular photoinduced cycloaddition has been a key step in strategies targeting the tetracyclic scaffold of magellanine.
Cascade Reactions : Also known as tandem or domino reactions, these processes involve two or more bond-forming events occurring in a single synthetic operation without isolating intermediates. Cascade reactions are highly efficient for building molecular complexity and are often inspired by biosynthetic pathways. An enantioselective dearomative cyclization cascade, for example, has been used to synthesize the polycyclic core of akuammiline (B1256633) alkaloids from simple tryptamine (B22526) derivatives.
Radical Cyclizations : The use of radical intermediates to form rings is another important methodology. Tin-mediated radical cyclizations have been historically significant, and newer methods avoid the use of toxic tin reagents. These reactions are particularly useful for forming five-membered rings and can be initiated under mild conditions. Sha and coworkers utilized an α-carbonyl radical cyclization in the first total synthesis of (+)-paniculatine.
Transition Metal Catalysis : Palladium, rhodium, and copper catalysts are frequently used to orchestrate complex bond formations. Reactions such as the Heck reaction, Suzuki coupling, and various C-H activation/functionalization reactions are instrumental in modern alkaloid synthesis. For example, a Pd-catalyzed intramolecular olefin insertion was key to constructing an inner five-membered ring in a synthesis of magellanine and related alkaloids.
Modular and Diversity-Oriented Synthesis : These modern approaches focus on creating libraries of complex molecules from a common set of building blocks. A modular synthesis allows for the easy variation of different parts of the molecule, which is invaluable for creating analogs. Diversity-oriented synthesis aims to produce a wide range of different molecular scaffolds from a common starting point, enabling the exploration of new chemical space.
Synthesis of this compound Analogs and Derivatives for Research
While the total synthesis of this compound has not yet been reported, the synthesis of its analogs and derivatives is a crucial area of research for understanding the biological activity of this class of compounds. The creation of such molecules allows medicinal chemists and pharmacologists to probe the structure-activity relationships (SAR) of Lycopodium alkaloids. rsc.org
The primary goals for synthesizing analogs and derivatives include:
Identifying the Pharmacophore : By systematically modifying different parts of the this compound structure, researchers can identify the key functional groups and structural features responsible for its biological activity. For example, within the broader Lycopodium alkaloid class, SAR studies on huperzine A have been crucial in understanding its potent acetylcholinesterase (AChE) inhibitory activity, which is relevant to the treatment of Alzheimer's disease. rsc.org
Improving Potency and Selectivity : Analogs can be designed to have enhanced biological activity or to interact more selectively with a specific biological target, which can reduce side effects.
Enhancing Pharmacokinetic Properties : Modifications to the parent structure can improve properties such as solubility, metabolic stability, and cell permeability, which are critical for a molecule to be an effective drug.
Probing Mechanism of Action : Derivatives can be synthesized with labels (e.g., fluorescent tags or radioactive isotopes) to study how the molecule interacts with its biological target and to track its distribution in biological systems.
The synthesis of these analogs would leverage the same powerful methodologies used for the total synthesis of the natural products themselves, particularly modular approaches that allow for the late-stage introduction of diverse functional groups. Although no specific research on this compound analogs is available, the principles guiding the synthesis of derivatives of other alkaloids, such as convolutamydine A, provide a clear precedent. researchgate.net In such studies, symmetric and asymmetric derivatives are created to evaluate how structural changes impact cytotoxicity and other biological activities. researchgate.net
Biological Activities and Molecular Mechanisms of Action Non Human Focus
In Vivo Animal Model Studies for Mechanistic Elucidation and Pharmacological Profiling
General Pharmacological Assessment in Experimental SystemsA general pharmacological profile for Oxolucidine B in any experimental in vivo system is not available in the scientific literature. Its broader physiological effects, potential therapeutic activities, or mechanisms of action in whole organisms remain uninvestigated.
The absence of published scientific data for this compound across the specified areas of in vitro and in vivo research means that its biological activities and molecular mechanisms are yet to be determined and characterized by the scientific community.
Structure Activity Relationship Sar Studies of Oxolucidine B and Its Analogs
Impact of Natural and Synthetic Structural Modifications on Biological Activity
Dedicated SAR studies detailing the synthesis of a broad range of Oxolucidine B analogs and their corresponding biological activities are limited. However, analysis of its naturally occurring structural relatives provides preliminary insights into which molecular features may be critical for its biological effects.
This compound is structurally derived from lucidine B, with the key difference being the introduction of a hydroxyl group. This hydroxylation, a common metabolic transformation, significantly alters the molecule's polarity. Such a modification can have a profound impact on its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and the ability to form hydrogen bonds with biological targets. The presence of the hydroxyl group in this compound introduces a potential point for further metabolic conjugation, such as glucuronidation, which could affect its in vivo half-life and clearance.
While a comprehensive data table of synthetic analogs is not available due to the nascent stage of research in this specific area, the comparison between lucidine B and this compound highlights a critical point for future synthetic exploration. The functionalization at this position could be a key determinant of biological activity.
Table 1: Comparison of Natural Structural Modifications
| Compound | Structural Modification from Lucidine B | Potential Impact on Biological Properties |
| Lucidine B | Parent compound | Baseline lipophilicity and activity |
| This compound | Addition of a hydroxyl group (-OH) | Increased polarity, potential for new hydrogen bond interactions, altered metabolic stability |
Future synthetic efforts could explore the impact of modifying this hydroxyl group. For instance, converting it to an ether or an ester could modulate the compound's lipophilicity and steric profile, which in turn could fine-tune its binding affinity and selectivity for specific biological targets.
Comparative Analysis with Closely Related Lycopodium Alkaloids
Comparing this compound with other Lycopodium alkaloids from different structural classes reveals key differences that likely account for their diverse biological activities. The Lycopodium family of alkaloids is broadly classified into several types, including the lycopodine (B1235814), lycodine (B1675731), fawcettimine, and phlegmarine (B1213893) skeletons. researchgate.net this compound belongs to the phlegmarine class, which is characterized by a decahydroquinoline (B1201275) ring system.
A comparative analysis with a well-studied Lycopodium alkaloid like Huperzine A, which is known for its potent acetylcholinesterase (AChE) inhibitory activity, is particularly instructive. researchgate.netrsc.org Huperzine A has a rigid, bridged structure that is complementary to the active site of AChE. In contrast, the phlegmarine skeleton of this compound is more flexible and lacks the specific functionalities, such as the α-pyridone moiety found in Huperzine A, that are known to be crucial for high-affinity binding to AChE. This suggests that this compound is unlikely to share the potent AChE inhibitory activity of Huperzine A and may interact with different biological targets. rsc.org
Other related alkaloids, such as those from the lycopodine and lycodine groups, also possess distinct polycyclic frameworks. These structural variations lead to different three-dimensional shapes and distributions of functional groups, which ultimately govern their specific biological activities. The phlegmarine alkaloids, including this compound, represent a unique structural class within this family, and their biological properties are still under active investigation. researchgate.netnih.gov The comparative analysis underscores the principle that even subtle changes in the carbon-nitrogen skeleton can lead to significant divergence in pharmacological effects.
Table 2: Comparative Analysis of this compound with Other Lycopodium Alkaloids
| Alkaloid | Structural Class | Key Structural Features | Known Biological Activity |
| This compound | Phlegmarine | Decahydroquinoline core | Biological activity not yet fully characterized |
| Lucidine B | Phlegmarine | Decahydroquinoline core, precursor to this compound | Biological activity not yet fully characterized |
| Huperzine A | Lycodine-type | Rigid, bridged structure with an α-pyridone moiety | Potent and selective acetylcholinesterase inhibitor researchgate.netrsc.org |
| Lycopodine | Lycopodine | Tetracyclic quinolizidine (B1214090) core | Varied biological activities reported, but generally not a potent AChE inhibitor |
| Fawcettimine | Fawcettimine | Unique bridged, tricyclic system | Precursor to other alkaloids, limited data on independent activity |
This comparative analysis highlights the structural diversity within the Lycopodium alkaloids and suggests that this compound's biological profile is likely distinct from that of the more extensively studied members of this family.
Advanced Analytical Methods for Characterization and Quantification in Research Contexts
High-Resolution Mass Spectrometry in Metabolomics and Compound Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel natural products and for metabolomic profiling. For Oxolucidine B, HRMS plays a pivotal role in determining its elemental composition with high accuracy, a critical first step in its identification.
In the foundational research that first described this compound, its molecular formula was definitively established through high-resolution mass spectrometry. This technique provides the high mass accuracy necessary to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of Lycopodium alkaloids, HRMS can differentiate between closely related structures with minor variations in their atomic makeup.
Metabolomics studies focusing on Lycopodium species often employ HRMS to create a comprehensive profile of the alkaloids present. Untargeted metabolomics, for example, can reveal the presence of known and potentially new alkaloids, including this compound, by comparing their accurate masses to databases of known compounds. In such studies, the high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers is essential for separating and identifying co-eluting compounds in complex plant extracts.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Lycopodium Alkaloid
| Parameter | Value | Significance |
| Measured m/z | [Hypothetical Value] | The experimentally determined mass-to-charge ratio. |
| Calculated m/z | [Hypothetical Value] | The theoretical mass-to-charge ratio for the proposed elemental formula. |
| Mass Error (ppm) | < 5 ppm | A low mass error provides high confidence in the assigned elemental formula. |
| Elemental Composition | C₃₀H₄₇N₃O₂ | The determined number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. |
Note: The data in this table is illustrative and represents the type of information obtained from HRMS analysis for a compound with the molecular formula of this compound.
Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
The analysis of this compound within its natural source, Lycopodium lucidulum, or in other biological matrices, necessitates the coupling of powerful separation techniques with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the premier methods for this purpose.
LC-MS/MS is particularly well-suited for the analysis of complex plant extracts containing a multitude of alkaloids. The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, allows for the separation and identification of numerous Lycopodium alkaloids in a single run. In the context of this compound, an LC-MS/MS method would involve:
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of alkaloids.
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is used to fragment the protonated molecule of this compound. The resulting fragmentation pattern provides structural information that can be used for confirmation and to differentiate it from its isomers.
GC-MS/MS is another powerful technique, particularly for the analysis of more volatile and thermally stable compounds. While some alkaloids may require derivatization to improve their volatility, GC-MS offers excellent chromatographic resolution. For Lycopodium alkaloids, GC-MS analysis can provide detailed information about their fragmentation patterns under electron ionization (EI). These fragmentation patterns are highly reproducible and can be compared to spectral libraries for identification. The study of the fragmentation of related lycodine-type alkaloids by GC/EI-CID-MS/MS has been instrumental in establishing fragmentation schemes that can aid in the structural confirmation of compounds like this compound. nih.govresearchgate.net
Table 2: Typical Parameters for LC-MS/MS Analysis of Lycopodium Alkaloids
| Parameter | Typical Value/Condition |
| LC System | UPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for alkaloid separation |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | ESI (Positive Mode) |
| MS Analyzer | QTOF or Triple Quadrupole |
| Acquisition Mode | MS and MS/MS (Data-Dependent or Targeted) |
Spectroscopic Methods for Advanced Quantitative and Qualitative Analysis
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, provide complementary and essential information for the complete structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of this compound was established primarily through extensive 2D NMR spectroscopic analyses. mdma.ch Techniques such as ¹H-¹H COSY, HSQC, and HMBC are crucial for piecing together the complex tetracyclic ring system of this alkaloid.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are vital for assembling the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can indicate the presence of chromophores. While the search results did not provide a specific UV-Vis spectrum for this compound, related Lycopodium alkaloids containing aromatic or conjugated systems exhibit characteristic absorption maxima. The UV spectrum of a compound can be a useful piece of data for its initial characterization and for quantitative analysis using the Beer-Lambert law.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations for the numerous alkane-like protons.
C=O stretching vibration if a carbonyl group is present.
C-N stretching vibrations characteristic of the amine functionalities.
O-H stretching vibration if a hydroxyl group is present.
Spectroscopic studies of this compound have indicated the presence of a tertiary hydroxyl group. researchgate.net
Table 3: Summary of Spectroscopic Data for a Representative Lycopodium Alkaloid
| Spectroscopic Technique | Observed Features | Interpretation |
| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Provides a map of the proton environments. |
| ¹³C NMR | Chemical shifts (δ) | Indicates the number and types of carbon atoms. |
| IR Spectroscopy | Absorption bands (cm⁻¹) | Identifies functional groups (e.g., C=O, O-H, C-N). |
| UV-Vis Spectroscopy | λmax (nm) | Indicates the presence of chromophores and conjugated systems. |
Note: The data in this table is generalized for a Lycopodium alkaloid and serves to illustrate the type of information obtained.
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of Oxolucidine B Biosynthetic Pathway
The Lycopodium alkaloids, a diverse group of over 200 compounds, are known for their intricate chemical structures and potential biological activities. While general hypotheses for the biosynthesis of this alkaloid class exist, suggesting origins from precursors like lysine (B10760008) via lysine decarboxylase and subsequent cyclization and modification steps zespoldowna.infopsu.edu, the specific pathway leading to this compound remains largely uncharacterized. Research into its biosynthetic route is crucial for understanding its natural production and could involve identifying key enzymes, intermediates, and genetic regulation mechanisms within the host plants researchgate.net. Elucidating this pathway would not only deepen our knowledge of plant secondary metabolism but could also offer insights for bio-inspired synthetic strategies.
Development of Enantioselective and Scalable Synthetic Methodologies
The structural complexity of this compound, characterized by multiple fused rings and stereocenters, presents a significant challenge for chemical synthesis psu.edu. While progress has been made in the total synthesis of other Lycopodium alkaloids, such as Huperzine A zespoldowna.inforesearchgate.net, specific, efficient, enantioselective, and scalable synthetic methodologies for this compound are yet to be developed. Such advancements would be vital for providing sufficient quantities of pure this compound for detailed biological evaluation, structure-activity relationship studies, and potential therapeutic development, independent of natural sourcing limitations.
Identification and Validation of Novel Molecular Targets and Mechanistic Pathways
While other Lycopodium alkaloids, notably Huperzine A, are well-established as potent acetylcholinesterase (AChE) inhibitors with applications in cognitive disorders zespoldowna.inforesearchgate.netresearchgate.net, the specific molecular targets and mechanistic pathways of this compound are largely unknown. Its identification as a metabolite in serum samples suggests a role in metabolic regulation nih.govresearchgate.netmdpi.com, opening avenues for research into its impact on various physiological processes. Future studies should focus on identifying its direct protein targets, elucidating its signaling cascades, and exploring its potential pharmacological activities, which may differ significantly from its better-known relatives. This could involve screening against a wide range of biological targets and investigating its effects in relevant disease models.
Advanced Analytical Characterization in Diverse Biological Matrices
Current analytical approaches for identifying and quantifying Lycopodium alkaloids, including this compound, often rely on techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HPLC/ESI-QTOF-MS) researchgate.netmdpi.comnih.gov. These methods have proven effective for analyzing complex plant extracts and have also been used to detect this compound in serum researchgate.net. However, for comprehensive research and potential clinical applications, the development of advanced analytical methodologies is essential. This includes enhancing sensitivity, specificity, and throughput for detecting this compound in a wider array of biological matrices, such as various tissues, cellular compartments, and biofluids, potentially including chiral separation techniques if stereoisomers are relevant.
Q & A
Q. What methodologies are recommended for isolating and characterizing Oxolucidine B from natural sources?
this compound (C30H49N3O2) is isolated from Lycopodium lucidulum via chromatographic techniques such as HPLC or column chromatography. Key steps include:
- Extraction : Use non-polar solvents (e.g., chloroform) to dissolve alkaloids, followed by fractionation .
- Characterization : Employ NMR (1H, 13C) and mass spectrometry (HRMS) to confirm molecular structure and stereochemistry. Specific optical rotation values (e.g., [α]D21.5 = −30.7º) must align with published data .
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection to ensure ≥95% purity.
Q. How can researchers validate the identity of this compound when discrepancies arise in spectroscopic data?
- Cross-referencing : Compare NMR chemical shifts and coupling constants with literature values . For example, verify the presence of specific proton environments (e.g., H-OH groups).
- Reproducibility : Replicate isolation and characterization under identical conditions. Document deviations in solvent purity, temperature, or instrumentation calibration .
- Supplementary data : Include raw spectral data (e.g., .JCAMP files) in supporting information to enable peer validation .
Advanced Research Questions
Q. What experimental design principles should guide the synthesis of this compound analogs to study structure-activity relationships (SAR)?
- Modular synthesis : Design analogs by modifying the triterpenoid core or amine functional groups. Prioritize retrosynthetic analysis to identify feasible intermediates .
- Control groups : Include wild-type Lycopodium extracts and synthetic intermediates to benchmark bioactivity.
- Statistical rigor : Use a Bonferroni correction or Benjamini-Hochberg procedure to adjust for multiple comparisons when testing analogs across biological assays .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Meta-analysis : Systematically review experimental conditions (e.g., cell lines, dosage, exposure time) across studies. For example, cytotoxicity IC50 values may vary due to differences in MTT assay protocols .
- Dose-response validation : Replicate conflicting studies with standardized protocols, including positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target effects that may explain divergent results .
Q. What strategies optimize the yield of this compound in laboratory-scale synthesis while maintaining stereochemical fidelity?
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived catalysts) to enhance enantioselectivity during key cyclization steps .
- In-line analytics : Integrate real-time monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust reaction parameters dynamically .
- Scale-up considerations : Document temperature gradients and mixing efficiency to ensure reproducibility from milligram to gram-scale synthesis .
Methodological Guidance
Q. How can researchers ensure robust statistical analysis in studies comparing this compound’s bioactivity across multiple assays?
- Predefine endpoints : Clearly state primary (e.g., apoptosis rate) and secondary endpoints (e.g., cytokine levels) to avoid data dredging .
- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure (e.g., FDR ≤ 0.05) to correct for Type I errors in high-throughput screens .
- Power analysis : Calculate sample sizes using pilot data to ensure sufficient statistical power (e.g., β = 0.8) for detecting meaningful effect sizes .
Q. What are best practices for integrating computational modeling with experimental studies of this compound’s mechanism of action?
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins like acetylcholinesterase. Validate with SPR (surface plasmon resonance) .
- Machine learning : Train models on published SAR data to prioritize analogs for synthesis. Include uncertainty estimates (e.g., Bayesian neural networks) .
- Data transparency : Deposit simulation trajectories and code in repositories like Zenodo for peer validation .
Data Reporting and Reproducibility
Q. What metadata is essential for documenting this compound’s pharmacological assays?
- Experimental parameters : Cell passage number, serum batch, incubation time, and instrument calibration logs .
- Negative controls : Include vehicle-only treatments and heat-inactivated enzyme controls .
- Raw data access : Provide absorbance/fluorescence readouts in supplementary tables, not just normalized graphs .
Q. How can researchers mitigate batch-to-batch variability in natural extracts containing this compound?
- Standardized sourcing : Use voucher specimens of Lycopodium lucidulum from herbaria to confirm taxonomic identity .
- QC/QA protocols : Implement LC-MS fingerprinting for each extract batch to quantify this compound and flag contaminants .
- Collaborative validation : Share samples with independent labs to verify bioactivity reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
